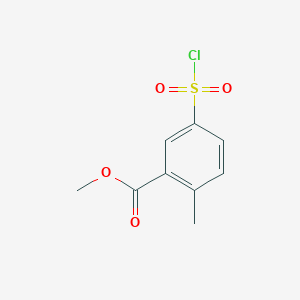

Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPOHPNRRSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866358-17-0 | |

| Record name | methyl 5-(chlorosulfonyl)-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (CAS Number: 866358-17-0) is characterized by the presence of a chlorosulfonyl group attached to a methylbenzoate structure. This unique configuration may contribute to its biological properties, particularly as an inhibitor in various biochemical pathways.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The compound's mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes findings from various studies on related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Not specifically tested | TBD | Potential enzyme inhibition |

| Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate | U87 (glioblastoma) | 0.200 | Antimitotic activity |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Various cancer lines | <0.500 | Induces apoptosis |

Case Studies

- In Vitro Studies : A study investigating similar sulfonamide compounds found that they exhibited cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range. The mechanism involved interference with cellular signaling pathways leading to apoptosis .

- Combination Therapy : Research has shown that combining sulfonamide derivatives with radiation therapy enhances the effectiveness of treatment in glioblastoma models, suggesting a synergistic effect that could be applicable to this compound .

- Targeted Delivery : Advances in drug delivery systems have highlighted the potential for targeted delivery of sulfonamide-based compounds to improve therapeutic efficacy while minimizing side effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Chloro-5-Sulfamoylbenzoate (CAS: 61508-36-9)

- Molecular Formula: C₈H₈ClNO₄S

- Key Differences : Replaces the chlorosulfonyl (-SO₂Cl) group with a sulfamoyl (-SO₂NH₂) group.

- Impact : The sulfamoyl group reduces electrophilicity compared to chlorosulfonyl, making it less reactive toward nucleophiles but more applicable in pharmaceutical intermediates (e.g., sulfonamide drugs) .

Methyl 3,5-Dichloro-2-(Chlorosulfonyl)Benzoate (CAS: 1098387-68-8)

- Molecular Formula : C₈H₅Cl₃O₄S

- Key Differences : Features two additional chlorine atoms at the 3- and 5-positions.

- Impact : Increased steric hindrance and electron-withdrawing effects enhance stability but reduce solubility in polar solvents .

Substituent Position and Electronic Effects

Methyl 5-(Chlorosulfonyl)-4-Methoxythiophene-2-Carboxylate

- Key Differences : Replaces the benzene ring with a thiophene heterocycle and adds a methoxy (-OCH₃) group at the 4-position.

- Impact : The thiophene’s electron-rich nature increases reactivity in electrophilic substitutions, while the methoxy group donates electrons, counterbalancing the chlorosulfonyl’s withdrawing effect .

Ethyl 5-Bromo-4-(Chlorosulfonyl)-2-Methylbenzoate

- Molecular Formula : C₁₀H₁₀BrClO₄S

- Key Differences : Substitutes the methyl ester with an ethyl group and introduces a bromine atom at the 5-position.

Physical and Reactivity Comparison

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | CAS | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 5-(chlorosulfonyl)-2-methylbenzoate | C₈H₆Cl₂O₄S | 423768-46-1 | 40–41 | -SO₂Cl, -COOCH₃, -CH₃ |

| Methyl 2-chloro-5-sulfamoylbenzoate | C₈H₈ClNO₄S | 61508-36-9 | N/A | -SO₂NH₂, -COOCH₃, -Cl |

| Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate | C₈H₅Cl₃O₄S | 1098387-68-8 | N/A | -SO₂Cl, -COOCH₃, 3,5-diCl |

| Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate | C₁₀H₁₀BrClO₄S | N/A | N/A | -SO₂Cl, -COOCH₂CH₃, -Br |

Table 2: Reactivity Trends

Vorbereitungsmethoden

The synthesis of methyl 5-(chlorosulfonyl)-2-methylbenzoate generally involves the sulfonylation of a methyl-substituted benzoic acid derivative using chlorosulfonic acid or related chlorosulfonyl reagents. The key step is the introduction of the chlorosulfonyl group (-SO2Cl) onto the aromatic ring, typically at the 5-position relative to the methyl substituent at the 2-position, followed by esterification if starting from the free acid.

Sulfonylation Using Chlorosulfonic Acid

A classical and widely employed method for preparing chlorosulfonyl benzoate derivatives is the direct sulfonylation of methyl 2-methylbenzoate with chlorosulfonic acid under controlled temperature conditions.

Reaction Conditions : The methyl 2-methylbenzoate is reacted with chlorosulfonic acid at temperatures typically ranging from 45°C to 50°C, with stirring maintained for 2 hours to ensure complete sulfonylation.

Molar Ratios : Literature suggests a molar ratio of chlorosulfonic acid to the methyl-substituted benzoate around 1:1 to 1.3:1 to optimize yield and minimize side reactions.

Outcome : This method yields this compound with high purity and satisfactory yields, often exceeding 70%, depending on reaction scale and conditions.

Alternative Synthetic Routes and Continuous-Flow Methods

Recent advances include the use of continuous-flow diazotization and sulfonylation techniques to improve efficiency and reduce side reactions such as hydrolysis.

Continuous-Flow Diazotization : Although primarily reported for methyl 2-(chlorosulfonyl)benzoate, similar principles apply. The continuous-flow approach involves diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation in tandem reactors, significantly reducing hydrolysis and side reactions even at high acid concentrations.

Advantages : This method allows higher throughput (e.g., 4.58 kg/h of methyl 2-aminobenzoate), better control over reaction parameters, and improved product purity, which could be adapted for this compound synthesis.

Esterification and Functional Group Considerations

If starting from the free acid (5-chlorosulfonyl-2-methylbenzoic acid), methylation to the methyl ester is typically performed using methanol in the presence of an acidic catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

- This step ensures the formation of the methyl ester functional group, which is crucial for the compound's stability and reactivity in subsequent synthetic applications.

Reaction Parameters Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Methyl 2-methylbenzoate or 2-methylbenzoic acid | Purity affects yield |

| Sulfonylation Reagent | Chlorosulfonic acid | Molar ratio 1:1 to 1.3:1 |

| Temperature | 45–50°C | Controlled to avoid decomposition |

| Reaction Time | 2 hours | Ensures completion of sulfonylation |

| Esterification Conditions | Methanol + acid catalyst, reflux | Converts acid to methyl ester if needed |

| Yield | 70–80% | Depends on scale and purity |

| Purity | >95% | Verified by HPLC or NMR |

Research Findings and Industrial Considerations

Purity and Yield : The direct sulfonylation method using chlorosulfonic acid provides high purity (above 95%) and good yields (~70-80%), making it suitable for industrial scale production.

Environmental and Safety Aspects : Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing hydrochloric acid fumes. Proper handling under fume hoods with personal protective equipment is mandatory.

Process Optimization : Continuous-flow methods offer promising improvements in reaction control and safety, reducing side products and waste generation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct Sulfonylation with Chlorosulfonic Acid | Simple, high yield, high purity | Hazardous reagent, requires careful handling | Widely used, scalable |

| Continuous-Flow Diazotization and Sulfonylation | Reduced side reactions, better control | Requires specialized equipment | Emerging, promising for large scale |

| Multi-step Nitration-Hydrogenation-Chlorination (for related compounds) | High selectivity for substituted benzoic acids | Longer process, multiple steps | Less preferred for this specific compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(chlorosulfonyl)-2-methylbenzoate, and how can intermediates be validated?

- Methodology : The compound is typically synthesized via sulfonation of 2-methylbenzoic acid derivatives followed by chlorination. For example, nucleophilic substitution reactions with chlorosulfonyl groups (as in related sulfonyl chloride syntheses) are common . Validate intermediates using HPLC (to monitor reaction progress) and 1H/13C NMR (to confirm structural integrity). Purity assessment (≥95%) can be achieved via elemental analysis or LC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic protons and sulfonyl/ester functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., exact mass ≈ 262.04 for C₉H₇ClO₄S) .

- FT-IR : Identify characteristic S=O (1360–1180 cm⁻¹) and C=O (1720–1700 cm⁻¹) stretches.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use nitrile gloves and chemical-resistant lab coats to avoid skin contact.

- Work in a fume hood to prevent inhalation of reactive vapors.

- Store at -20°C under argon to minimize hydrolysis of the sulfonyl chloride group .

- Quench spills with sodium bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonyl chloride functionalization?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency.

- Catalysis : Screen Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to accelerate chlorosulfonation.

- Temperature Control : Gradual heating (40–60°C) prevents decomposition of reactive intermediates .

- Monitor byproduct formation (e.g., sulfonic acids) via TLC or inline IR spectroscopy.

Q. How can computational chemistry aid in predicting reactivity or stability of this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for sulfonyl chloride reactions.

- Predict electrophilic sites using Fukui indices or electrostatic potential maps.

- Simulate degradation pathways (e.g., hydrolysis) under varying pH conditions using molecular dynamics .

Q. How to resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology :

- Conduct 2D NMR (COSY, HSQC) to assign coupling patterns and confirm stereochemical effects.

- Rule out impurities by comparing experimental data with synthetic analogs (e.g., methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate ).

- Validate using X-ray crystallography if crystalline derivatives are obtainable.

Q. What strategies mitigate side reactions during esterification of chlorosulfonyl intermediates?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.